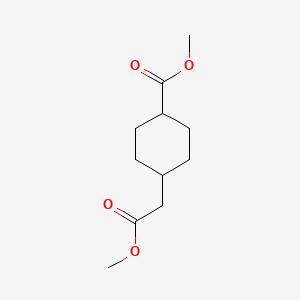
Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C11H18O4. It is a derivative of cyclohexane and contains both ester and ketone functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexane derivatives. One common method is the reaction of cyclohexanone with methyl 2-bromo-2-methoxyacetate in the presence of a base such as sodium methoxide. The reaction proceeds via nucleophilic substitution, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters.
Scientific Research Applications
Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester and ketone functional groups allow it to participate in various biochemical pathways. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-oxo-2-cyclohexenecarboxylate:
Methyl 4-(2-oxoethyl)cyclohexane-1-carboxylate: Similar structure but lacks the methoxy group.
Uniqueness
Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate is unique due to the presence of both methoxy and oxoethyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
Methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate, also known by its CAS number 60142-94-1, is a compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.26 g/mol
- IUPAC Name : this compound
- Physical State : Liquid
- Purity : ≥95%
Research indicates that this compound may interact with several biological pathways:
- Cyclic AMP Regulation : The compound has been studied for its effects on phosphodiesterase enzymes, particularly PDE4, which are crucial in regulating cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP is associated with anti-inflammatory responses and smooth muscle relaxation .
- Anti-inflammatory Activity : Studies have shown that derivatives of this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α, suggesting potential applications in treating inflammatory diseases .
- Antitumor Properties : There is emerging evidence that compounds structurally related to this compound exhibit selective cytotoxicity against cancer cell lines, potentially through mechanisms involving cell cycle regulation and apoptosis induction .
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound:
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, related compounds have shown promising absorption and distribution characteristics. Toxicological evaluations indicate that the compound may present risks at high concentrations, necessitating careful dosage management in therapeutic contexts .
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-14-10(12)7-8-3-5-9(6-4-8)11(13)15-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
XRTQQNVIYPYKOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC(CC1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















